molecular formula C12H20O4 B3421582 (S)-2-(Cyclohexylmethyl)succinic acid-1-methyl ester CAS No. 220497-69-8

(S)-2-(Cyclohexylmethyl)succinic acid-1-methyl ester

Cat. No. B3421582
CAS RN: 220497-69-8
M. Wt: 228.28 g/mol
InChI Key: TYYNOKUMAOAVBK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-(Cyclohexylmethyl)succinic acid-1-methyl ester” is a complex organic compound. It likely contains a succinic acid component, a cyclohexylmethyl group, and a methyl ester group .


Molecular Structure Analysis

The molecular structure would likely involve a succinic acid backbone, with a cyclohexylmethyl group and a methyl ester group attached. The exact structure would depend on the specific locations of these attachments .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. It’s likely that the compound could undergo reactions typical of carboxylic acids and esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point could be predicted based on the properties of similar compounds .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its uses and properties. Potential areas of interest could include exploring its uses in various industries, studying its reactivity, or investigating its biological activity .

properties

IUPAC Name

(3S)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYNOKUMAOAVBK-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1CCCCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401248562
Record name 1-Methyl (2S)-2-(cyclohexylmethyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Cyclohexylmethyl)succinic acid-1-methyl ester

CAS RN

220497-69-8
Record name 1-Methyl (2S)-2-(cyclohexylmethyl)butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220497-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl (2S)-2-(cyclohexylmethyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Cyclohexylmethylidenesuccinic acid 1-methyl ester (0.22 g, 1.0 mmol) and each metal complex catalyst (0.005 mmol) were weighed in a Pyrex (registered trade name) test tube for autoclaving and the tube was put into a 50 mL-autoclave together with a stirrer in the tube, and then the atmosphere in the autoclave was substituted with nitrogen. The mixture was added with 2 mL of deoxygenized methanol, and after the atmosphere in the autoclave was sufficiently substituted with hydrogen, and then pressurized with 0.5 MPa of hydrogen, the mixture was stirred at 45° C. for 18 hours. After 18 hours, the atmosphere of the autoclave was returned to ordinary pressure, and the reaction mixture was concentrated in an evaporator. The concentrated residue was added with 5 mL of 2 M aqueous sodium hydroxide for dissolution, and the solution was washed with 5 mL of ethyl acetate. The aqueous layer was separated, and added with diluted hydrochloric acid until pH of the aqueous layer became lower than 2, and the produced oil was extracted with 10 mL of ethyl acetate. The organic layer was concentrated in an evaporator to quantitatively obtain optically active cyclohexylmethylsuccinic acid 1-methyl ester.
Name
2-Cyclohexylmethylidenesuccinic acid 1-methyl ester
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst
Quantity
0.005 mmol
Type
catalyst
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(Cyclohexylmethyl)succinic acid-1-methyl ester
Reactant of Route 2
Reactant of Route 2
(S)-2-(Cyclohexylmethyl)succinic acid-1-methyl ester
Reactant of Route 3
(S)-2-(Cyclohexylmethyl)succinic acid-1-methyl ester
Reactant of Route 4
(S)-2-(Cyclohexylmethyl)succinic acid-1-methyl ester
Reactant of Route 5
Reactant of Route 5
(S)-2-(Cyclohexylmethyl)succinic acid-1-methyl ester
Reactant of Route 6
Reactant of Route 6
(S)-2-(Cyclohexylmethyl)succinic acid-1-methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.